molecular formula C9H8F2O3 B12434609 Methyl 3,5-difluoro-2-methoxybenzoate

Methyl 3,5-difluoro-2-methoxybenzoate

Cat. No.: B12434609
M. Wt: 202.15 g/mol
InChI Key: CQCBFDPJGAOBOH-UHFFFAOYSA-N
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Description

Methyl 3,5-difluoro-2-methoxybenzoate is an organic compound with the molecular formula C9H8F2O3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 2 is replaced by a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,5-difluoro-2-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3,5-difluoro-2-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct fluorination of methyl 2-methoxybenzoate using a fluorinating agent such as Selectfluor. This reaction is usually performed in an inert solvent like acetonitrile at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product can be achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-difluoro-2-methoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents such as dimethyl sulfoxide.

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether under inert atmosphere.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates.

    Oxidation: Formation of 3,5-difluoro-2-methoxybenzoic acid.

    Reduction: Formation of 3,5-difluoro-2-methoxybenzyl alcohol.

Scientific Research Applications

Methyl 3,5-difluoro-2-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3,5-difluoro-2-methoxybenzoate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to its targets. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with various enzymes and receptors.

Comparison with Similar Compounds

Methyl 3,5-difluoro-2-methoxybenzoate can be compared with other similar compounds such as:

    Methyl 3,5-difluoro-2-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different chemical reactivity and biological activity.

    Methyl 3,5-difluoro-4-methoxybenzoate: The position of the methoxy group is different, affecting the compound’s overall properties.

    Methyl 3,6-difluoro-2-methoxybenzoate: The fluorine atoms are positioned differently, resulting in variations in chemical behavior and applications.

This compound stands out due to its unique combination of substituents, which confer specific chemical and biological properties that are valuable in various research and industrial applications.

Properties

Molecular Formula

C9H8F2O3

Molecular Weight

202.15 g/mol

IUPAC Name

methyl 3,5-difluoro-2-methoxybenzoate

InChI

InChI=1S/C9H8F2O3/c1-13-8-6(9(12)14-2)3-5(10)4-7(8)11/h3-4H,1-2H3

InChI Key

CQCBFDPJGAOBOH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1F)F)C(=O)OC

Origin of Product

United States

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